![molecular formula C22H21FN2O3S B4578177 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4578177.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-phenylethyl)glycinamide
Description
Synthesis Analysis
The synthesis of related sulfonyl-containing compounds involves several key strategies, including the introduction of sulfonyl groups to aromatic compounds and the coupling of these entities with various functional groups to achieve the desired molecular architecture. For instance, the synthesis of indolylarylsulfones, compounds related to the one , has been reviewed, highlighting the structure-activity relationship (SAR) studies aimed at improving their profile as potent HIV inhibitors (Famiglini & Silvestri, 2018).
Molecular Structure Analysis
The molecular structure of compounds such as N2-[(4-fluorophenyl)sulfonyl]-N2-phenyl-N1-(2-phenylethyl)glycinamide is crucial for their biological activity. The presence of the sulfonyl group, aromatic systems, and specific substituents like the fluorine atom can significantly influence the compound's interaction with biological targets, affecting its pharmacological profile. Detailed molecular structure analysis helps in understanding these interactions and in designing compounds with improved efficacy and specificity.
Chemical Reactions and Properties
Sulfonyl compounds undergo various chemical reactions, including substitutions and additions, which are pivotal in modifying their chemical properties for specific applications. For example, sulfonyl groups can be used to introduce fluorine atoms or other substituents that significantly alter the compound's reactivity and biological activity. These modifications can enhance the compound's stability, solubility, or specificity towards a target (Wang et al., 2013).
properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonylanilino)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25(20-9-5-2-6-10-20)17-22(26)24-16-15-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRWWTXCHCPXNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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